Furametpyr
Overview
Description
Furametpyr is a chemical compound with the molecular formula C17H20ClN3O2 and a molecular weight of 333.82 . It is commonly used as a fungicide .
Synthesis Analysis
The synthesis of Furametpyr involves the reaction of substituted pyrazole carboxyl chloride with substituted aniline. The starting material is acetoacetic ester .
Molecular Structure Analysis
The molecular structure of Furametpyr is represented by the formula C17H20ClN3O2 . It is a chiral molecule, and the technical material is a racemate comprising equimolar amounts of ®- and (S)-furametpyr .
Physical And Chemical Properties Analysis
Furametpyr is a colorless or light brown solid with a melting point of 150.2°C. It has a vapor pressure of 2×10-6Pa at 25°C and is soluble in water at a concentration of 225mg/l at 25°C .
Scientific Research Applications
Metabolism and Biotransformation
Furametpyr, a fungicide, undergoes various biotransformation processes. In rats, major biotransformation reactions include N-demethylation, oxidation of the methyl groups, and hydroxylation at different positions of the molecule. These reactions are catalyzed by various cytochrome P450 enzymes, and similar biotransformation occurs in humans, primarily through N-demethylation (Nagahori et al., 2000). Another study on rats found rapid excretion of furametpyr, with substantial absorption from the gastrointestinal tract, extensive metabolism, and excretion into urine and bile or feces (Nagahori et al., 2000).
Analytical Method for Enantioseparation
An effective chiral analytical method was developed for the resolution and determination of furametpyr enantiomers in rice, soil, and water samples. This method allows for the separation of (+)-furametpyr and (-)-furametpyr, facilitating the study of their individual behaviors in various matrices (Dong et al., 2013).
Plant Uptake Model
A mathematical model was developed to estimate the residual amount of non-ionized pesticides, including furametpyr, in the edible roots of crops. This model helps understand how furametpyr and similar pesticides are absorbed and accumulated in crops, thereby aiding in the assessment of pesticide residues in food (Fujisawa et al., 2002).
Pesticide Analysis in Grape Wine
A method for identifying and quantifying furametpyr and other pyrazole fungicides in grape wine samples was developed. This method uses gas chromatography-tandem mass spectrometry (GC-MS/MS), enabling the simultaneous determination of multiple fungicides in wine samples, which is crucial for food safety and regulatory compliance (Shen et al., 2016).
Comparison of Perturbations in Protein Function
Although not directly studying furametpyr, this research provides insights intoprotein function perturbations using a comparative approach. The study used the Escherichia coli ferric uptake regulator (Fur) as a model to analyze the effects of gene knock-out, dominant negative allele expression, and peptide aptamers binding. This methodology is valuable in deciphering complex regulatory networks and could potentially be applied to study the impact of chemicals like furametpyr on biological systems (Abed et al., 2007).
In Vivo/Vitro/Silico Assessment of Pesticide Metabolism
A comprehensive assessment method combining in vivo, in vitro, and in silico approaches was used to analyze the metabolism and disposition of various pesticides, including furametpyr, in mammals. This method aids in understanding species- and sex-related differences in metabolism and toxicity, providing valuable information for risk assessment and regulatory decisions (Nagahori, 2011).
Safety And Hazards
Future Directions
Furametpyr is widely used in rice fields to control rice sheath blight. It has excellent preventive and therapeutic effects due to its systemic and translaminar action. The recommended dose for preventing rice sheath blight in the field is 450-600g of active ingredient per hectare .
Relevant Papers
The paper titled “Enantioseparation and determination of the chiral fungicide furametpyr” provides valuable information for controlling rice sheath blight . Another paper titled “Enantioseparation and Determination of the Chiral Fungicide Furametpyr” discusses how furametpyr enantiomers are treated as one compound in traditional achiral analysis, which only provides partial information .
properties
IUPAC Name |
5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTLIYOWLVMQBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057948 | |
Record name | Furametpyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furametpyr | |
CAS RN |
123572-88-3 | |
Record name | Furametpyr | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123572-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furametpyr [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123572883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furametpyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURAMETPYR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLX6TNK3NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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